molecular formula C7H5FO2 B139757 2-Fluorobenzoic acid CAS No. 445-29-4

2-Fluorobenzoic acid

Cat. No.: B139757
CAS No.: 445-29-4
M. Wt: 140.11 g/mol
InChI Key: NSTREUWFTAOOKS-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid (C₇H₅FO₂, CAS 445-29-4) is a fluorinated aromatic carboxylic acid with a fluorine substituent at the ortho position of the benzene ring. It has a molecular weight of 140.11 g/mol and is characterized by its moderate solubility in water and organic solvents like ethanol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as zaragozic acid A analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Radiopharmaceuticals

One of the prominent applications of 2-fluorobenzoic acid is in the synthesis of radiotracers for Positron Emission Tomography (PET). A study demonstrated the efficient preparation of 2-[18F]-fluoro-5-nitrobenzoic acid via nucleophilic fluorination using 1-arylbenziodoxolones as precursors. This compound shows promise as a PET tracer due to its ability to incorporate fluorine-18 into peptides, proteins, or antibodies, enhancing imaging capabilities in molecular biology and clinical diagnostics .

1.2 Influenza Treatment Development

Research has also focused on the development of this compound derivatives as inhibitors of influenza neuraminidase enzymes. A series of synthesized derivatives showed significant inhibitory activity against viral sialidases expressed by the influenza A virus. The most active compound exhibited an IC50 value significantly lower than its non-fluorinated counterpart, indicating that the introduction of the fluorine atom enhances antiviral efficacy .

Organic Synthesis Applications

2.1 Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of zaragozic acid A analogs and other complex organic molecules. Its unique chemical properties allow it to participate in various reactions, including esterification and amidation, making it a versatile building block in synthetic chemistry .

2.2 Catalytic Applications

In catalytic processes, this compound has been employed as a cocatalyst in reactions involving bifunctional catalysts. For instance, it was found to enhance the efficiency of certain reactions by stabilizing transition states or facilitating specific interactions within catalytic cycles .

Environmental Applications

3.1 Microbial Degradation Studies

The environmental fate of this compound has been studied concerning its biodegradability. Research indicates that certain anaerobic bacteria can utilize 2-fluorobenzoate as a carbon source, leading to complete degradation and fluoride ion release. This property is critical for assessing the environmental impact of fluorinated compounds and their potential for bioremediation .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseKey Findings
Medicinal ChemistryPET RadiotracersSynthesis of 2-[18F]-fluoro-5-nitrobenzoic acid for enhanced imaging .
Influenza TreatmentDerivatives show improved inhibitory activity against influenza neuraminidase .
Organic SynthesisIntermediate for Complex MoleculesUsed in zaragozic acid A analogs preparation and other organic reactions .
CatalysisCocatalyst in ReactionsEnhances reaction efficiency by stabilizing transition states .
Environmental ScienceMicrobial Degradation StudiesCertain bacteria can degrade 2-fluorobenzoate completely .

Mechanism of Action

The mechanism of action of 2-fluorobenzoic acid involves its metabolism by microorganisms. For instance, Pseudomonas pseudoalcaligenes metabolizes the compound through a defluorination reaction, forming a cyclic peroxide intermediate. This intermediate is then reduced to catechol, which is further metabolized . The molecular targets and pathways involved in this process include enzymes that facilitate the defluorination and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluorobenzoic Acid

  • Structure : Fluorine substituent at the para position.
  • Applications : Used in coordination chemistry, as seen in cobalt(II) complexes. For example, [Co₂(2,2’-bpy)₂(μ-L)₂(L)₂(μ-H₂O)] (HL = 4-fluorobenzoic acid) forms a dinuclear "butterfly" structure with antiferromagnetic properties .
  • Comparison : The para-fluorine substitution alters electronic distribution compared to the ortho position in 2-fluorobenzoic acid, affecting coordination behavior and magnetic interactions. Solubility data for 4-fluorobenzoic acid are scarce, but positional differences likely influence polarity and solubility .

2-Chlorobenzoic Acid

  • Structure : Chlorine substituent at the ortho position.
  • Applications : Precursor for pharmaceuticals like clotrimazole and ketamine derivatives .
  • Comparison : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the carboxylic acid’s acidity (higher pKa). This impacts reactivity in esterification and amidation reactions. Unlike this compound, 2-chlorobenzoic acid lacks reported antibacterial ester derivatives .

5-Fluoro-2-hydroxybenzoic Acid

  • Structure : Combines fluorine (meta position) and a hydroxyl group (ortho to the carboxylic acid).
  • Applications : Used in life sciences research due to its dual functional groups, enabling applications in antimicrobial or anti-inflammatory studies .
  • Comparison: The hydroxyl group increases polarity and water solubility compared to this compound.

2-Fluoro-5-(trifluoromethyl)benzoic Acid

  • Structure : Contains a trifluoromethyl group (electron-withdrawing) at the meta position.
  • Applications : Intermediate in organic syntheses, leveraging its strong electron-deficient aromatic ring for nucleophilic substitution reactions .
  • Comparison: The trifluoromethyl group significantly enhances acidity (lower pKa) compared to this compound.

2-Fluoro-5-formylbenzoic Acid

  • Structure : Features a formyl group (meta position) alongside fluorine.
  • Applications : Used in custom synthesis for pharmaceuticals and agrochemicals, where the aldehyde group enables further functionalization .
  • Comparison : The formyl group provides a reactive site absent in this compound, making it versatile in multi-step syntheses. However, this compound’s stability under storage conditions is less studied .

Key Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications Notable Properties
This compound -F (ortho) 140.11 Pharmaceutical intermediates, antibacterial esters Moderate solubility, antibacterial activity
4-Fluorobenzoic acid -F (para) 140.11 Coordination complexes Antiferromagnetic behavior in metal complexes
2-Chlorobenzoic acid -Cl (ortho) 156.57 Drug precursors (e.g., clotrimazole) Higher pKa, lower reactivity in esterification
5-Fluoro-2-hydroxybenzoic acid -F (meta), -OH (ortho) 156.11 Life sciences research Increased polarity, potential antimicrobial use
2-Fluoro-5-(trifluoromethyl)benzoic acid -F (ortho), -CF₃ (meta) 208.11 Organic synthesis intermediates High acidity, electron-deficient ring
2-Fluoro-5-formylbenzoic acid -F (ortho), -CHO (meta) 168.12 Custom chemical synthesis Reactive aldehyde group for derivatization

Biological Activity

2-Fluorobenzoic acid (2-FBA) is an aromatic organic compound with the chemical formula C7_7H5_5FO2_2. It is one of three isomeric fluorobenzoic acids and has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 2-FBA, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Weight : 140.11 g/mol
  • Melting Point : 126 °C
  • Density : 1.3 g/cm³
  • Boiling Point : 244.7 °C

Biological Activity Overview

2-FBA has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that 2-FBA exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Activity : Studies have shown that it can inhibit the growth of cancer cells, particularly adenocarcinoma cells.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of fluorinated benzoic acids, 2-FBA demonstrated significant inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Inhibition of Adenocarcinoma Cells

A notable study investigated the effect of 2-FBA on adenocarcinoma cell lines. The results indicated that:

  • Cell Growth Inhibition : At concentrations below 20 µg/L, 2-FBA inhibited up to 50% of cancer cell growth.
  • Mechanism of Action : The inhibition was associated with cell cycle arrest in the G0/G1 phase and induction of apoptosis, suggesting a protective effect against cancer cell proliferation .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of 2-FBA. The following findings are noteworthy:

  • Acute Toxicity : The oral acute LD50 for 2-FBA is reported to be approximately 4000 mg/kg in rats, indicating relatively low toxicity compared to other fluorinated compounds .
  • Behavioral Effects : Symptoms observed at higher doses included central-nervous system depression and gastrointestinal disturbances, but these effects were transient .

Metabolism and Biodegradation

Research has also focused on the metabolic pathways involving 2-FBA. It is known to be metabolized by certain bacteria, such as Pseudomonas pseudoalcaligenes, which can degrade fluorobenzoates through specific enzymatic reactions. This metabolic pathway includes the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid during cometabolism processes .

Summary Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInhibits adenocarcinoma cell growth by ~50%
Acute ToxicityLD50 = 4000 mg/kg; low toxicity
MetabolismDegraded by Pseudomonas pseudoalcaligenes

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2-fluorobenzoic acid in academic research?

The primary synthesis routes involve nucleophilic fluorination of iodobenzoic acid derivatives or decarboxylation of fluorinated precursors. For example, 1-arylbenziodoxolones react with fluoride ions (e.g., CsF) in polar aprotic solvents like DMF under anhydrous conditions to yield this compound. However, yields are highly dependent on aryl substituents and activation methods (e.g., trifluoroacetic acid improves reactivity by forming noncyclic intermediates) .

Synthesis Method Yield Range Key Conditions
Nucleophilic fluorination of 1-arylbenziodoxolones8–70%*DMF, CsF, 150°C, TEMPO additive
Decarboxylation of fluorinated precursors45–85%Acidic or thermal conditions

*Yield varies with bulky aryl groups and activation protocols.

Q. What experimental methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ≈ -115 ppm for ortho-fluorine) and 1H^{1}\text{H} NMR to confirm substitution patterns .
  • X-ray crystallography : SHELX software is commonly used for crystal structure refinement, though fluorine’s low electron density may complicate analysis .
  • Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (140.11 g/mol) and fragmentation patterns .

Q. What is known about the solubility of this compound in organic solvents?

Experimental data are limited. A single study reports solubility in ethanol at 298 K (0.42 mol/kg), but no multi-temperature or multi-solvent datasets exist. Researchers must validate solubility using controlled gravimetric or spectroscopic methods under inert conditions to avoid oxidation .

Solvent Solubility (mol/kg) Temperature (K) Uncertainty
Ethanol0.42298±1.5%

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model reaction pathways. For example:

  • Electron density analysis : Exact exchange terms improve accuracy for fluorinated systems (average error: ±2.4 kcal/mol for thermochemistry) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, aiding in designing fluorination protocols .

Q. What challenges arise in crystallographic analysis of this compound due to fluorine’s properties?

Fluorine’s small atomic radius and low electron density cause:

  • Disorder in crystal structures : Requires high-resolution data (≤0.8 Å) and SHELXL refinement with restraints .
  • Weak hydrogen bonds : C–F···H–O interactions influence packing but are harder to resolve than O/N-based bonds .

Q. How can researchers address contradictions in reported solubility or stability data?

  • Validation via DSC : Differential scanning calorimetry detects polymorphic transitions or decomposition (e.g., melting point: 122–125°C) .
  • Cross-referencing synthesis protocols : Impurities from incomplete fluorination (e.g., residual iodine) may skew solubility measurements .

Q. What mechanistic insights exist for fluorination reactions involving this compound precursors?

Studies on 1-arylbenziodoxolones reveal:

  • Radical inhibition : TEMPO additives suppress side reactions during CsF-mediated fluorination .
  • Solvent effects : DMF enhances fluoride ion availability, while DMSO stabilizes transition states .

Q. How is this compound applied in drug development research?

  • PET tracer synthesis : 2-[18F^{18}\text{F}]-fluoro-5-nitrobenzoic acid serves as a radiolabeling precursor for peptides/proteins .
  • MOF synthesis : Acts as a linker in metal-organic frameworks (e.g., with Zn or Cu nodes) for catalytic or sensing applications .

Properties

IUPAC Name

2-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

NSTREUWFTAOOKS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
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Molecular Formula

C7H5FO2
Record name 2-fluorobenzoic acid
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DSSTOX Substance ID

DTXSID1060001
Record name Benzoic acid, 2-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
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CAS No.

445-29-4, 41406-98-8
Record name 2-Fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
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2 mL
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m-fluorophenyl o-fluorobenzoate
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0.234 g
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reactant
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Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
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0.5 g
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reactant
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2 mL
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5 mL
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1.17 g
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
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reactant
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3.68 g
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reactant
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1.1 g
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dinorbornylphosphine
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420 mg
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2 mL
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Reaction Step Six
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161 mg
Type
catalyst
Reaction Step Six
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40 mL
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Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
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0 (± 1) mol
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2,3-difluorobenzoic acid
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Yield
45.7%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluorobenzoic acid
2-Fluorobenzoic acid
2-Fluorobenzoic acid

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